molecular formula C23H26N4O2 B2880741 N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1116017-59-4

N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2880741
CAS No.: 1116017-59-4
M. Wt: 390.487
InChI Key: AKPDSLLWGHBEOA-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide (CAS 1116017-59-4) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C₂₃H₂₆N₄O₂ and a molecular weight of 390.48 g/mol, this compound serves as a valuable chemical scaffold for the development of novel bioactive molecules . Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds known for their diverse chemical reactivities and wide spectrum of biological applications . This particular acetamide conjugate is strategically designed, incorporating a piperidine moiety and an N-aryl acetamide group, features commonly associated with enhanced pharmacological properties. Recent scientific literature highlights that quinazolinone-acetamide hybrids are actively investigated for their potential as enzyme inhibitors, including significant α-glucosidase inhibitory activity, which is a key target in metabolic disorder research . The compound's predicted density is 1.24±0.1 g/cm³ at 20 °C and 760 Torr . Researchers utilize this high-purity compound as a key intermediate or a core structure for designing and synthesizing novel analogs, screening for various therapeutical activities, and conducting structure-activity relationship (SAR) studies. This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the compound with appropriate safety precautions. The available pricing is for various research quantities, ranging from 1mg to 15mg .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(2-oxo-4-piperidin-1-ylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-2-17-9-8-10-18(15-17)24-21(28)16-27-20-12-5-4-11-19(20)22(25-23(27)29)26-13-6-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPDSLLWGHBEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Sulfonamide Substituents

Compounds 4e , 4f , and 4g from share structural similarities, including a quinazoline core and ethylphenyl groups. However, they differ in the substitution of sulfonamide linkages instead of acetamide groups. For example:

  • 4f: N-(3-ethylphenyl)-2-((3-(4-(N-(2-((3-ethylphenyl)amino)-2-oxoethyl)sulfamoyl)-phenyl)-8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
Parameter Target Compound 4f
Core Structure 1,2-Dihydroquinazolin-2-one 3,4-Dihydroquinazolin-4-one
Key Substituent Acetamide-linked 3-ethylphenyl Sulfonamide-linked 3-ethylphenyl
Molecular Weight* ~409.5 g/mol (estimated) ~614.7 g/mol (reported)
Pharmacological Data Not available IC₅₀ = 2.1 µM (antiproliferative activity)

Piperidine-Containing Acetamides

describes 3m (N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide), which shares the piperidine-acetamide motif but lacks the quinazoline core.

Parameter Target Compound 3m
Core Structure Quinazoline Simple acetamide
Key Substituent Piperidin-1-yl, 3-ethylphenyl Piperidin-1-yl, tert-butyl
Molecular Weight ~409.5 g/mol ~302.4 g/mol
Pharmacological Data Not available No activity reported

Triazolopyrazine Analogues

highlights 2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanyl-phenyl)-acetamide , which replaces the quinazoline core with a triazolopyrazine system.

Parameter Target Compound Triazolopyrazine Analogue
Core Structure Quinazoline Triazolopyrazine
Key Substituent Piperidin-1-yl, acetamide 3-Methylpiperidine, methylsulfanylphenyl
Molecular Weight ~409.5 g/mol ~440.5 g/mol
Pharmacological Data Not available Not reported

The triazolopyrazine core may offer improved metabolic stability due to reduced aromatic oxidation susceptibility.

Patent Compounds with Piperidinylidene Groups

includes patent compounds like N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-isopropylpiperidin-4-ylidene)acetamide, which feature piperidinylidene-acetamide linkages and complex quinoline cores.

Parameter Target Compound Patent Compound
Core Structure Quinazoline Quinoline
Key Substituent Piperidin-1-yl Piperidinylidene, isopropyl
Molecular Weight ~409.5 g/mol ~660.1 g/mol (estimated)
Pharmacological Data Not available Not disclosed

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